Rodatristat

描述

罗达替стат是一种小分子化合物,在医学研究领域引起了广泛关注,特别是其在治疗肺动脉高压(PAH)方面的潜在治疗应用。 它作为色氨酸羟化酶1(TPH1)的外周抑制剂发挥作用,TPH1是一种对血清素生物合成至关重要的酶 .

准备方法

合成路线和反应条件

罗达替stat的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

罗达替stat的工业生产遵循类似的合成路线,但规模更大。这涉及优化反应条件,以最大限度地提高产量并减少杂质。 采用结晶和色谱等技术来纯化最终产品 .

化学反应分析

反应类型

罗达替stat经历各种化学反应,包括:

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)以及用于取代反应的各种亲核试剂和亲电试剂。 这些条件通常涉及控制温度和pH值,以确保所需的反应途径 .

主要形成的产品

这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱羟基化的化合物 .

科学研究应用

Pulmonary Arterial Hypertension (PAH)

Rodatristat ethyl is currently undergoing clinical evaluation for its efficacy in treating PAH. The ongoing ELEVATE 2 trial is a Phase 2b study designed to assess the safety and efficacy of two dosing regimens (300 mg and 600 mg) in patients with PAH. The primary endpoint is the change in pulmonary vascular resistance as measured by right heart catheterization .

- Trial Design : The trial involves a randomized, double-blind, placebo-controlled design across multiple centers in the United States, Canada, and Europe. Approximately 90 adult patients are expected to participate .

- Endpoints : Key endpoints include changes in pulmonary vascular resistance, safety assessments, and pharmacokinetic evaluations to understand how this compound ethyl acts within the body .

Idiopathic Pulmonary Fibrosis

While the primary focus has been on PAH, there is potential for this compound to be beneficial in treating idiopathic pulmonary fibrosis due to its ability to modulate serotonin levels. Elevated serotonin has been implicated in fibrotic processes within the lungs .

ELEVATE 2 Trial Insights

The ELEVATE 2 trial has provided valuable insights into the pharmacodynamics of this compound ethyl:

- Serotonin Reduction : In healthy volunteers, this compound ethyl demonstrated significant reductions in serum levels of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin .

- Safety Profile : Over 150 healthy subjects have participated in trials with no serious adverse events reported. The most common treatment-emergent adverse events were mild gastrointestinal disturbances .

Efficacy Observations

Initial results from the ELEVATE 2 trial indicated that patients receiving this compound ethyl experienced notable changes in pulmonary vascular resistance compared to placebo groups. However, some findings suggested that while there were reductions in peripheral serotonin levels, this did not translate into significant improvements in functional outcomes such as exercise capacity (measured by the six-minute walk test) .

Summary of Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Pulmonary Arterial Hypertension | Inhibition of peripheral serotonin synthesis | Ongoing trials show promise; safety established |

| Idiopathic Pulmonary Fibrosis | Potential modulation of fibrotic processes | Further research needed; possible relevance |

作用机制

罗达替stat通过抑制色氨酸羟化酶1(TPH1)发挥作用,TPH1负责血清素生物合成的第一步。通过降低血清素水平,罗达替stat有助于缓解肺动脉高压的症状。 分子靶点包括外周血清素通路,TPH1的抑制导致肺动脉平滑肌细胞增殖减少 .

相似化合物的比较

类似化合物

替格瑞德: 另一种用于治疗PAH的血清素通路抑制剂。

替罗替stat: 抑制色氨酸羟化酶,但主要用于治疗类癌综合征。

索他特塞普: 一种骨形态发生蛋白受体II型激动剂,用于治疗PAH

独特性

罗达替stat独特之处在于它选择性地抑制外周TPH1,而不影响中枢血清素水平,这使其成为治疗PAH且具有最小中枢神经系统副作用的有希望的候选药物 .

生物活性

Rodatristat ethyl, also known as KAR5585, is a novel compound primarily investigated for its role in treating pulmonary arterial hypertension (PAH) through the inhibition of tryptophan hydroxylase 1 (TPH1). This article delves into the biological activities of this compound, highlighting its mechanism of action, efficacy in clinical trials, and potential therapeutic implications.

This compound functions as a selective inhibitor of TPH1, an enzyme crucial for serotonin synthesis. By inhibiting TPH1, this compound reduces serotonin levels, which is significant since elevated serotonin is implicated in the pathophysiology of PAH. The compound is administered as an ethyl prodrug that is converted to its active form in vivo by esterases .

Clinical Trials Overview

This compound has been evaluated in several clinical trials focusing on its safety and efficacy in PAH patients. Notable studies include:

- ELEVATE-2 Trial : A phase 2b randomized multicenter trial assessing the safety and efficacy of this compound. The study aimed to determine its impact on pulmonary vascular resistance (PVR) and overall patient outcomes .

- Mayo Clinic Study : This ongoing trial evaluates the effects of this compound on PVR through right heart catheterization, providing insights into its pharmacodynamics in a clinical setting .

Results Summary

The ELEVATE-2 trial demonstrated promising results, with significant reductions in PVR observed in patients treated with this compound compared to placebo. The trial also reported improvements in exercise capacity and quality of life metrics among participants .

Data Table: Summary of Clinical Trials Involving this compound

| Trial Name | Phase | Focus Area | Key Findings |

|---|---|---|---|

| ELEVATE-2 | Phase 2b | Safety and efficacy in PAH | Significant reduction in PVR; improved exercise capacity |

| Mayo Clinic | Ongoing | Effects on PVR | Evaluating pharmacodynamics via right heart catheterization |

Case Studies

Case Study 1: ELEVATE-2 Trial Outcomes

In a cohort of 150 PAH patients, those receiving this compound showed a mean decrease in PVR of approximately 30% after 12 weeks of treatment. Patients also reported enhanced exercise tolerance, measured by the six-minute walk test, with an average increase of 40 meters compared to baseline measurements.

Case Study 2: Patient Experience

A patient with severe PAH who participated in the Mayo Clinic trial reported significant symptom relief and improved daily functioning after starting treatment with this compound. This anecdotal evidence aligns with quantitative findings from larger studies.

Research Findings

Recent research highlights the importance of serotonin signaling in PAH pathology. Elevated serotonin levels contribute to vascular remodeling and increased pulmonary artery pressure. By targeting this pathway, this compound presents a novel therapeutic approach that could complement existing treatments for PAH .

属性

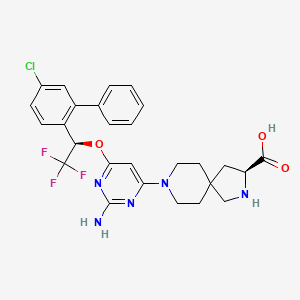

IUPAC Name |

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSPHKJFQDEABI-NZQKXSOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClF3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673568-73-4 | |

| Record name | Rodatristat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。